(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
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Overview
Description
Scientific Research Applications
Antimalarial and Antiviral Applications
This compound is part of a broader class of sulfonamide derivatives that have been studied for their potential antimalarial and antiviral (including COVID-19) activities. Theoretical investigations and molecular docking studies have highlighted the antimalarial activity of certain sulfonamide derivatives, with promising selectivity and low cytotoxicity levels. These findings underscore the compound's relevance in developing treatments against malaria and possibly against novel viral infections like COVID-19 (Fahim & Ismael, 2021).
Electrophysiological Effects
Research into N-substituted imidazolylbenzamides or benzene-sulfonamides, which share structural similarities with the compound , has shown potential for creating selective class III antiarrhythmic agents. These agents could provide new pathways for treating arrhythmias without affecting conduction, offering a more targeted approach to managing cardiac disorders (Morgan et al., 1990).
Synthetic Methodologies
The compound also plays a role in the development of synthetic methodologies. Studies have described the high-yield synthesis of related compounds, which are crucial for the preparation of radiopharmaceuticals and other bioactive molecules. Such methodologies enable the efficient production of compounds with potential applications in diagnostic medicine and drug development (Bobeldijk et al., 1990).
Enantioselective Synthesis
Furthermore, the compound's structure is relevant to the field of enantioselective synthesis, where it could potentially contribute to the development of chiral alkenes. This aspect of research is vital for creating substances with specific optical activities, crucial in the pharmaceutical industry for developing drugs with desired efficacy and minimized side effects (Scommoda et al., 1996).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S2/c1-3-12-24-17-9-8-16(32(2,29)30)13-18(17)31-22(24)23-21(28)14-4-6-15(7-5-14)25-19(26)10-11-20(25)27/h3-9,13H,1,10-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRXEAUXFVIUIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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